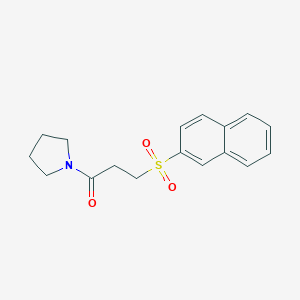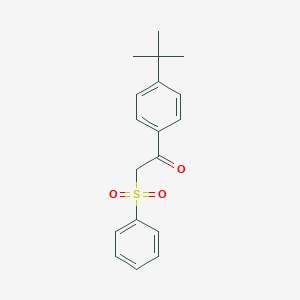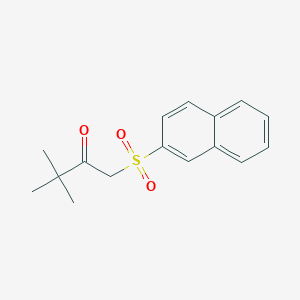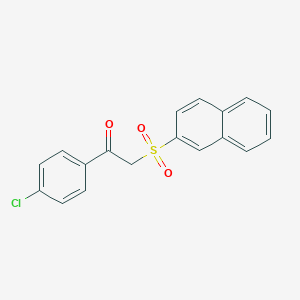![molecular formula C11H9Cl2N3OS B285634 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine](/img/structure/B285634.png)
4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine, also known as DCSO, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. DCSO is a member of the oxadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In animal studies, this compound has been shown to exhibit antitumor activity and reduce the size of tumors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine in lab experiments is its broad range of biological activities, which makes it a promising candidate for the development of new therapies. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research on 4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine. One area of interest is the development of this compound-based therapies for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential toxicity. Finally, the development of more efficient synthesis methods for this compound may help to increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a promising compound with a broad range of biological activities. Its potential therapeutic applications in the treatment of cancer and viral infections make it an attractive candidate for further research. While there are still limitations to its use in lab experiments, the development of more efficient synthesis methods and further studies on its mechanism of action may help to overcome these limitations.
Synthesis Methods
4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2,2-dichlorocyclopropylmethanethiol with 5-amino-3-methyl-1,2,4-oxadiazole-2-carboxylic acid, followed by cyclization with pyridine-2-carboxylic acid and subsequent deprotection to yield this compound.
Scientific Research Applications
4-[5-(2,2-Dichloro-cyclopropylmethylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine has been shown to exhibit promising activity against a range of diseases, including cancer and viral infections. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been shown to have antiviral activity against a range of viruses, including hepatitis B and C, HIV, and influenza.
Properties
Molecular Formula |
C11H9Cl2N3OS |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H9Cl2N3OS/c12-11(13)5-8(11)6-18-10-16-15-9(17-10)7-1-3-14-4-2-7/h1-4,8H,5-6H2 |
InChI Key |
JOJBOSNOBUFLIB-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CSC2=NN=C(O2)C3=CC=NC=C3 |
Canonical SMILES |
C1C(C1(Cl)Cl)CSC2=NN=C(O2)C3=CC=NC=C3 |
solubility |
27.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)
![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
![1-(4-Tert-butylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B285557.png)









![3-[(4-chlorophenyl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285574.png)
![N-(tert-butyl)-2-[(4-tert-butylphenyl)sulfanyl]acetamide](/img/structure/B285576.png)
